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Compound of Interest

Compound Name: Daclatasvir RSSR Isomer

Cat. No.: B15352905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

Daclatasvir RSSR isomer, a known impurity and diastereomer of the active pharmaceutical

ingredient Daclatasvir. While specific raw spectral data for this isomer is often proprietary and

provided with the purchase of a certified reference standard, this document outlines the

expected data, detailed experimental protocols for its acquisition via Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), and relevant biological context.

Introduction
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A),

a key protein in viral replication. The synthesis of Daclatasvir can result in the formation of

several stereoisomers, including the RSSR diastereomer. The characterization and

quantification of such isomers are critical for ensuring the purity, safety, and efficacy of the drug

product. Advanced analytical techniques such as NMR and MS are indispensable for the

structural elucidation and analysis of these related substances. While specific spectra are not

publicly available, this guide presents the type of data expected and the methodologies to

obtain it.

Molecular Structure
Systematic Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-

(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-
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yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula: C₄₀H₅₀N₈O₆

Molecular Weight: 738.88 g/mol

Table 1: Representative ¹H NMR Spectroscopic Data
for Daclatasvir RSSR Isomer
Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.70 - 12.10 br s 2H Imidazole N-H

~7.20 - 7.90 m 10H
Aromatic-H, Imidazole

C-H

~6.70 - 6.95 br s 2H Carbamate N-H

~5.10 - 5.20 t 2H Pyrrolidine C-H

~4.35 - 4.45 q 2H Valine α-H

~3.50 - 3.60 s 6H Methoxy (-OCH₃)

~3.65 - 3.75 t 4H Pyrrolidine C-H₂

~2.25 - 2.35 q 4H Pyrrolidine C-H₂

~1.95 - 2.05 m 4H
Pyrrolidine C-H₂,

Valine β-H

~1.20 - 1.30 d 12H Valine γ-CH₃

Note: The chemical shifts are approximate and based on data from structurally similar

Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by

analysis of the Certificate of Analysis from a reference standard supplier.
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Table 2: Representative ¹³C NMR Spectroscopic Data
for Daclatasvir RSSR Isomer
Solvent: DMSO-d₆ + CDCl₃

Chemical Shift (δ) ppm Assignment

~171.0 Carbonyl (Valine)

~156.0 Carbonyl (Carbamate)

~149.0 Imidazole C=N

~139.0 Aromatic C (quaternary)

~137.0 Aromatic C (quaternary)

~126.0 Aromatic C-H

~124.5 Aromatic C-H

~112.5 Imidazole C-H

~55.0 Pyrrolidine C-H

~51.5 Methoxy (-OCH₃)

~48.0 Pyrrolidine C-H₂

~46.5 Valine α-C

~33.0 Pyrrolidine C-H₂

~31.0 Valine β-C

~24.0 Pyrrolidine C-H₂

~17.0 Valine γ-C

Note: The chemical shifts are approximate and based on data from structurally similar

Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by

analysis of the Certificate of Analysis from a reference standard supplier.
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Table 3: Mass Spectrometry Data for Daclatasvir
RSSR Isomer

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Expected [M+H]⁺ m/z 739.3927

Expected [M+Na]⁺ m/z 761.3746

High-Resolution MS To confirm elemental composition

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the Daclatasvir
RSSR isomer.

Instrumentation:

NMR Spectrometer: Bruker (or equivalent) operating at a proton frequency of 300-500 MHz.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and deuterated

chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

Accurately weigh approximately 5-10 mg of the Daclatasvir RSSR isomer reference

standard.

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry

NMR tube.

Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition:
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Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Relaxation delay: 1-5 seconds

Acquisition time: 2-4 seconds

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, quartet,

multiplet).

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Process the spectrum similarly to the ¹H NMR spectrum.

Calibrate the chemical shift scale to the solvent peak.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the

Daclatasvir RSSR isomer.

Instrumentation:

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with

a liquid chromatography system (LC-MS).

Ionization Source: Electrospray Ionization (ESI).

LC-MS Method:

Chromatographic Separation (if necessary for mixture analysis):

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

Mobile Phase A: 5 mM Ammonium Acetate in water.

Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient to elute the compound.

Flow Rate: 0.4 mL/min.

Column Temperature: 50°C.[2]

Sample Preparation:

Prepare a dilute solution of the Daclatasvir RSSR isomer in a suitable solvent (e.g.,

methanol or acetonitrile/water).

Filter the solution through a 0.22 µm syringe filter.

Mass Spectrometry Acquisition:

Set the ESI source to positive ion mode.
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Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the

[M+H]⁺ ion and applying collision-induced dissociation (CID) to observe fragmentation

patterns.

Data Analysis:

Determine the accurate mass of the molecular ion ([M+H]⁺).

Use the accurate mass to calculate the elemental composition and confirm it matches

C₄₀H₅₀N₈O₆.

Analyze the MS/MS fragmentation pattern to further confirm the structure.

Visualizations
Daclatasvir Mechanism of Action
Daclatasvir targets the HCV NS5A protein, which is essential for viral RNA replication and virion

assembly. It binds to the N-terminus of NS5A, preventing the formation of the replication

complex.
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Caption: Daclatasvir inhibits HCV by binding to NS5A and disrupting the replication complex.

Experimental Workflow for Spectroscopic Analysis
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The logical flow for characterizing the Daclatasvir RSSR isomer involves obtaining a

reference standard, followed by parallel NMR and LC-MS analyses for structural confirmation

and purity assessment.
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Caption: Workflow for the spectroscopic characterization of the Daclatasvir RSSR isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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